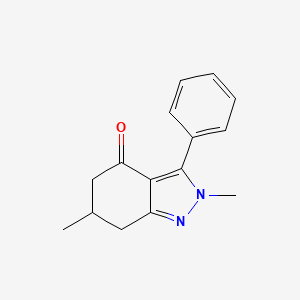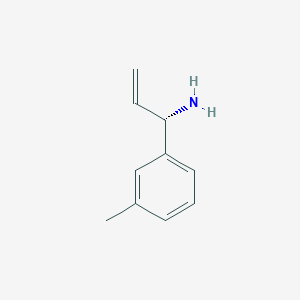
(1S)-1-(3-Methylphenyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-Methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a methyl group at the third position and an amine group attached to a prop-2-enyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methylphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds or other large-scale organic synthesis techniques. The specific methods would depend on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-Methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of saturated amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with amine substrates.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (1S)-1-(3-Methylphenyl)prop-2-enylamine exerts its effects would depend on its specific interactions with molecular targets. Typically, amines can act as nucleophiles, participating in various biochemical pathways. The compound might interact with enzymes or receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-Phenylprop-2-enylamine: Lacks the methyl group on the phenyl ring.
(1S)-1-(4-Methylphenyl)prop-2-enylamine: Methyl group is at the fourth position on the phenyl ring.
(1S)-1-(2-Methylphenyl)prop-2-enylamine: Methyl group is at the second position on the phenyl ring.
Uniqueness
The presence of the methyl group at the third position on the phenyl ring in (1S)-1-(3-Methylphenyl)prop-2-enylamine may confer unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Propiedades
Número CAS |
688362-64-3 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(1S)-1-(3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7,10H,1,11H2,2H3/t10-/m0/s1 |
Clave InChI |
LIFWNWRSRGOMQB-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@H](C=C)N |
SMILES canónico |
CC1=CC(=CC=C1)C(C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



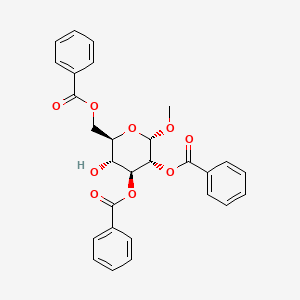


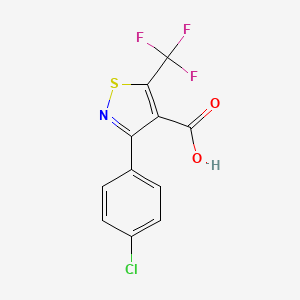
![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)
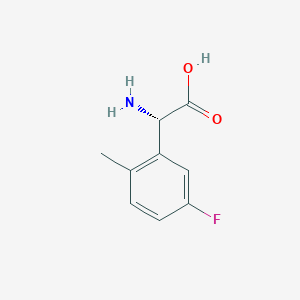

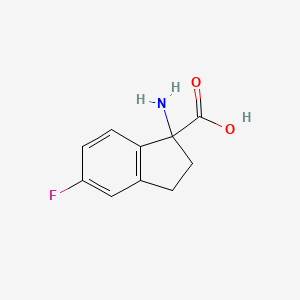
![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)

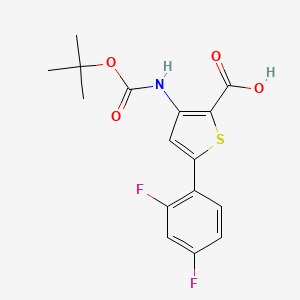
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
